molecular formula C19H30N2O4 B11829405 tert-Butyl (1-(3,5-dimethoxybenzyl)piperidin-4-yl)carbamate

tert-Butyl (1-(3,5-dimethoxybenzyl)piperidin-4-yl)carbamate

Cat. No.: B11829405
M. Wt: 350.5 g/mol
InChI Key: LATYJDIMXOLKRM-UHFFFAOYSA-N
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Description

tert-Butyl (1-(3,5-dimethoxybenzyl)piperidin-4-yl)carbamate is a piperidine-derived carbamate featuring a 3,5-dimethoxybenzyl substituent at the piperidine nitrogen and a tert-butyl carbamate group at the 4-position. Piperidine carbamates are widely used in drug discovery due to their stability and ability to modulate pharmacokinetic properties, such as bioavailability and metabolic resistance. The 3,5-dimethoxybenzyl group may enhance binding to aromatic pockets in biological targets, while the carbamate moiety can act as a protective group or influence hydrogen-bonding interactions .

Properties

Molecular Formula

C19H30N2O4

Molecular Weight

350.5 g/mol

IUPAC Name

tert-butyl N-[1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-yl]carbamate

InChI

InChI=1S/C19H30N2O4/c1-19(2,3)25-18(22)20-15-6-8-21(9-7-15)13-14-10-16(23-4)12-17(11-14)24-5/h10-12,15H,6-9,13H2,1-5H3,(H,20,22)

InChI Key

LATYJDIMXOLKRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC(=CC(=C2)OC)OC

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Reagents : Di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA), dimethylaminopyridine (DMAP).

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Procedure : Piperidin-4-amine (1.0 equiv) is dissolved in anhydrous DCM, followed by sequential addition of TEA (2.5 equiv) and Boc₂O (1.2 equiv). DMAP (0.1 equiv) catalyzes the reaction at room temperature for 12–16 hours.

  • Yield : ≥95% (based on analogous Boc protections in).

Characterization

  • ¹H NMR : A singlet at δ 1.44 ppm confirms the tert-butyl group.

  • HRMS : [M+H]⁺ calculated for C₁₀H₂₀N₂O₂: 201.1598; observed: 201.1601.

N-Alkylation of tert-Butyl Piperidin-4-ylcarbamate

The piperidine nitrogen is alkylated with 3,5-dimethoxybenzyl bromide under optimized conditions.

Reaction Optimization

  • Reagents : 3,5-Dimethoxybenzyl bromide (1.2 equiv), potassium carbonate (K₂CO₃).

  • Solvent : Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Temperature : 120°C for 48 hours.

  • Yield : 60–70% (extrapolated from similar alkylations in).

Mechanistic Insights

The reaction proceeds via an SN2 mechanism, where K₂CO₃ deprotonates the piperidine nitrogen, enhancing nucleophilicity. Polar aprotic solvents like DMSO stabilize the transition state, facilitating displacement.

Purification

  • Flash Chromatography : Silica gel with ethyl acetate/petroleum ether (20–40% gradient).

  • Spectroscopic Validation :

    • ¹H NMR : Aromatic protons at δ 6.35–6.45 ppm (3,5-dimethoxybenzyl).

    • ¹³C NMR : Quaternary carbons at δ 160.8 ppm (methoxy groups).

Alternative Route: N-Alkylation Prior to Boc Protection

This route risks over-alkylation but avoids potential Boc deprotection under harsh conditions.

Procedure

  • Alkylation : Piperidin-4-amine (1.0 equiv) reacts with 3,5-dimethoxybenzyl bromide (1.5 equiv) in DMSO/K₂CO₃ at 100°C for 24 hours.

  • Boc Protection : The resulting 1-(3,5-dimethoxybenzyl)piperidin-4-amine is treated with Boc₂O under standard conditions.

Challenges

  • Competitive Reactions : The primary amine may undergo bis-alkylation without Boc protection.

  • Yield : ~50% (lower due to side reactions).

Comparative Analysis of Routes

ParameterBoc Protection FirstN-Alkylation First
Overall Yield 60–70%40–50%
Purity ≥95%80–85%
Operational Simplicity HighModerate

Route 1 is preferred for higher yield and reproducibility, aligning with methodologies in.

Scale-Up Considerations

  • Solvent Volume : DMSO (5–10 volumes) ensures homogeneity during alkylation.

  • Temperature Control : Gradual heating to 120°C minimizes decomposition.

  • Workup : Aqueous washes (water/brine) remove inorganic salts, followed by drying over Na₂SO₄ .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the piperidine ring or the carbamate group, resulting in the formation of secondary amines or alcohols.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of 3,5-dimethoxybenzaldehyde or 3,5-dimethoxybenzoic acid.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives of the benzyl group.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(3,5-dimethoxybenzyl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Carbamates ()

The pyridine derivatives listed in , such as tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate and tert-Butyl (4-((hydroxyimino)methyl)-5-methoxypyridin-3-yl)methylcarbamate, differ from the main compound in their core heterocycle (pyridine vs. piperidine). Key distinctions include:

Feature Main Compound Pyridine Derivatives
Core Structure Piperidine (saturated, basic N) Pyridine (aromatic, less basic N)
Substituents 3,5-Dimethoxybenzyl (electron-donating) Hydroxy, methoxy, hydroxyimino (H-bond donors)
Reactivity Higher nucleophilicity due to saturated ring Lower nucleophilicity (aromatic stabilization)
Solubility Moderate (lipophilic benzyl vs. polar carbamate) Higher polarity (hydroxy groups enhance H2O solubility)

The pyridine derivatives’ hydroxy and hydroxyimino groups may improve aqueous solubility but reduce membrane permeability compared to the main compound’s methoxybenzyl group. The aromatic pyridine core could also confer distinct electronic interactions in biological systems.

Biphenyl-Containing Carbamate ()

The compound (R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate () shares the tert-butyl carbamate group but incorporates a biphenyl moiety and a hydroxypropyl chain. Key comparisons include:

Feature Main Compound Biphenyl Derivative
Core Structure Piperidine Propan-2-yl (linear chain with biphenyl)
Substituents 3,5-Dimethoxybenzyl (rigid, planar) Biphenyl (bulky, hydrophobic)
Polarity Moderate (methoxy groups balance lipophilicity) High lipophilicity (biphenyl dominates)
Safety Profile Not specified in evidence No known hazards reported

The hydroxypropyl chain in the biphenyl derivative may introduce additional hydrogen-bonding capacity.

Biological Activity

tert-Butyl (1-(3,5-dimethoxybenzyl)piperidin-4-yl)carbamate (CAS No. 118798923) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described by the molecular formula C19H30N2O4C_{19}H_{30}N_{2}O_{4} with a molecular weight of 350.46 g/mol. The compound features a piperidine ring substituted with a tert-butyl carbamate group and a 3,5-dimethoxybenzyl moiety.

Structural Formula

tert Butyl 1 3 5 dimethoxybenzyl piperidin 4 yl carbamate\text{tert Butyl 1 3 5 dimethoxybenzyl piperidin 4 yl carbamate}

Antimicrobial Activity

Research has highlighted the antimicrobial properties of similar compounds in the piperidine class. For instance, compounds with structural similarities have demonstrated significant antibacterial activity against Gram-positive bacteria, including drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecium (VREfm). The effective concentration range for these compounds was noted to be between 0.78 to 3.125 μg/mL , comparable to established antibiotics like vancomycin and linezolid .

The biological mechanism through which these compounds exert their effects often involves targeting specific bacterial pathways or cellular processes. For instance, studies suggest that piperidine derivatives may inhibit bacterial cell wall synthesis or interfere with protein synthesis mechanisms, leading to bactericidal effects.

Study 1: Antibacterial Efficacy

In a comparative study, tert-butyl derivatives were tested against various bacterial strains. The results indicated that compounds with similar piperidine structures exhibited strong bactericidal activity against both susceptible and resistant strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)1.56 μg/mL
Enterococcus faecium (VREfm)3.12 μg/mL
Staphylococcus epidermidis0.78 μg/mL

This study underscores the potential of tert-butyl piperidine derivatives in combating antibiotic resistance .

Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assessments were conducted using mammalian cell lines (MCR-5 and BJ fibroblast). The compound demonstrated selectivity, showing minimal hemolytic activity at therapeutic concentrations, which suggests a favorable safety profile for further development .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of similar compounds have been explored in various studies, indicating favorable absorption rates and metabolic stability. However, detailed pharmacokinetic data specific to this compound remains limited and warrants further investigation.

Q & A

Q. Tables for Key Data Comparison

Property Value/Observation Reference
Synthetic Yield (Benzylation)65–75%
HPLC Purity>95% (254 nm)
Anticancer IC₅₀ (MCF-7)12.3 ± 1.5 µM
Antimicrobial MIC (S. aureus)32 µg/mL
Plasma Stability (T₁/₂)2.1 h (unformulated)

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